molecular formula C11H8BrClOS B1273079 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 175203-97-1

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Cat. No. B1273079
M. Wt: 303.6 g/mol
InChI Key: HBNULIMIUQEVFS-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one" is a brominated and chlorinated organic molecule that contains a benzo[b]thiophene moiety. This structure is of interest due to the potential pharmacological activities associated with benzo[b]thiophene derivatives, as well as their relevance in materials science for their electronic properties.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can involve intramolecular cyclization reactions, as demonstrated in the preparation of 1-arylbenzo[b]thiophenium salts through bromine-induced cyclization of [o-(arylthio)phenyl]ethenes . Additionally, cyclization of substituted acetones has been used to produce chloro- and bromo-3-methylbenzo[b]thiophens . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a sulfur atom within a five-membered ring fused to a benzene ring. The bond lengths and angles around the sulfur atom are crucial for the stability and reactivity of these compounds . The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise geometrical parameters .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various substitution reactions, including bromination and nitration. The position of substituents on the benzo[b]thiophene ring influences the outcome of these reactions, as seen in the selective formation of tribromo- and nitro-derivatives . The reactivity of the bromo and chloro substituents in the target compound would likely follow similar patterns, allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. The presence of halogen atoms can affect the compound's polarity, boiling point, and solubility. The electronic properties, such as HOMO-LUMO gaps, can be analyzed using computational methods to predict the charge transfer within the molecule . These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science or pharmaceuticals.

Scientific Research Applications

Therapeutic Importance of Synthetic Thiophene

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
  • Results or Outcomes: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antimicrobial Activity of Thiophene Derivatives

  • Scientific Field: Microbiology
  • Summary of Application: Thiophene derivatives show high antimicrobial activity against various microbial infections .
  • Methods of Application: Different approaches were made to prove thiophene as antimicrobial agent by different scientist for the discovery of most active thiophene derivatives .
  • Results or Outcomes: Specific results or outcomes were not mentioned in the source .

Safety And Hazards

This compound is a corrosive solid and is acidic . It’s important to handle it with care, using appropriate personal protective equipment. In case of contact with skin or eyes, or if swallowed, seek medical advice immediately .

properties

IUPAC Name

2-bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClOS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNULIMIUQEVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381583
Record name 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one

CAS RN

175203-97-1
Record name 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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